4-{[(4-Methylphenyl)methyl]sulfanyl}phenol
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Overview
Description
Phenol, 4-[[(4-methylphenyl)methyl]thio]- is an organic compound with the molecular formula C14H14OS. It is a derivative of phenol, where the hydrogen atom of the hydroxyl group is replaced by a 4-methylphenylmethylthio group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-[[(4-methylphenyl)methyl]thio]- typically involves the reaction of 4-methylbenzyl chloride with thiophenol in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the thiophenol acts as a nucleophile and displaces the chloride ion from the 4-methylbenzyl chloride, forming the desired product .
Industrial Production Methods
Industrial production of Phenol, 4-[[(4-methylphenyl)methyl]thio]- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of more efficient catalysts, higher temperatures, and controlled reaction environments to facilitate the nucleophilic substitution reaction .
Chemical Reactions Analysis
Types of Reactions
Phenol, 4-[[(4-methylphenyl)methyl]thio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the thioether.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioether.
Substitution: Various substituted phenol derivatives depending on the electrophile used.
Scientific Research Applications
Phenol, 4-[[(4-methylphenyl)methyl]thio]- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Phenol, 4-[[(4-methylphenyl)methyl]thio]- involves its interaction with various molecular targets and pathways. The compound can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Phenol, 4-(methylthio)-: Similar structure but with a methylthio group instead of a 4-methylphenylmethylthio group.
4-Methylphenol: An isomer of phenol with a methyl group at the para position.
Phenol, 4-[[(4-methoxyphenyl)methylene]amino]-: Contains a methoxyphenylmethyleneamino group instead of a 4-methylphenylmethylthio group.
Uniqueness
Phenol, 4-[[(4-methylphenyl)methyl]thio]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methylphenylmethylthio group can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for various applications .
Properties
CAS No. |
102273-81-4 |
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Molecular Formula |
C14H14OS |
Molecular Weight |
230.33 g/mol |
IUPAC Name |
4-[(4-methylphenyl)methylsulfanyl]phenol |
InChI |
InChI=1S/C14H14OS/c1-11-2-4-12(5-3-11)10-16-14-8-6-13(15)7-9-14/h2-9,15H,10H2,1H3 |
InChI Key |
FICVPIWPALZJSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=CC=C(C=C2)O |
Origin of Product |
United States |
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